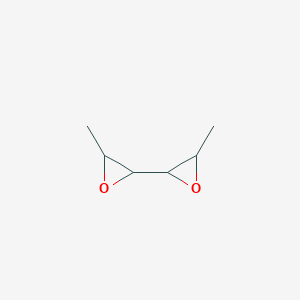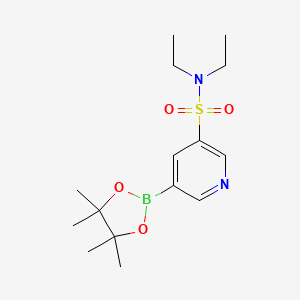![molecular formula C26H37NO3 B13990359 2,4-Ditert-butyl-6-[(4-methoxyphenyl)-morpholin-4-ylmethyl]phenol CAS No. 75393-89-4](/img/structure/B13990359.png)
2,4-Ditert-butyl-6-[(4-methoxyphenyl)-morpholin-4-ylmethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methoxyphenyl)-morpholin-4-yl-methyl]-4,6-ditert-butyl-phenol is an organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound features a morpholine ring, a methoxyphenyl group, and two tert-butyl groups attached to a phenol ring, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)-morpholin-4-yl-methyl]-4,6-ditert-butyl-phenol typically involves the reaction of 4-methoxybenzaldehyde with morpholine in the presence of a suitable catalyst. The resulting intermediate is then subjected to further reactions with 4,6-ditert-butylphenol under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 2-[(4-Methoxyphenyl)-morpholin-4-yl-methyl]-4,6-ditert-butyl-phenol suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenyl)-morpholin-4-yl-methyl]-4,6-ditert-butyl-phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include quinones from oxidation, hydroxyl derivatives from reduction, and various substituted phenols from electrophilic substitution reactions.
Scientific Research Applications
2-[(4-Methoxyphenyl)-morpholin-4-yl-methyl]-4,6-ditert-butyl-phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)-morpholin-4-yl-methyl]-4,6-ditert-butyl-phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the morpholine ring can interact with various receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-[(4-Methoxyphenyl)methyl]morpholine
- 2,6-Ditert-butyl-4-methylphenol
- 4-Methoxyphenol
Uniqueness
What sets 2-[(4-Methoxyphenyl)-morpholin-4-yl-methyl]-4,6-ditert-butyl-phenol apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the morpholine ring and the tert-butyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
75393-89-4 |
|---|---|
Molecular Formula |
C26H37NO3 |
Molecular Weight |
411.6 g/mol |
IUPAC Name |
2,4-ditert-butyl-6-[(4-methoxyphenyl)-morpholin-4-ylmethyl]phenol |
InChI |
InChI=1S/C26H37NO3/c1-25(2,3)19-16-21(24(28)22(17-19)26(4,5)6)23(27-12-14-30-15-13-27)18-8-10-20(29-7)11-9-18/h8-11,16-17,23,28H,12-15H2,1-7H3 |
InChI Key |
SYADKROMGFUFAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C2=CC=C(C=C2)OC)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



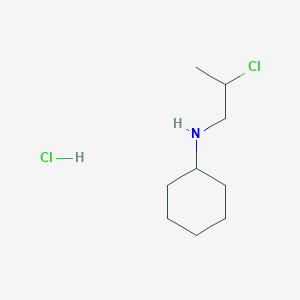
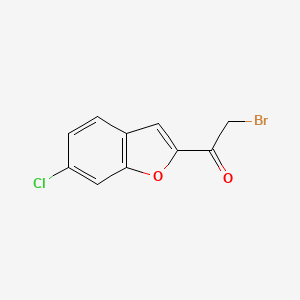
![4-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine](/img/structure/B13990302.png)
![3-Anilino-7-(2-methoxyethyl)-[1,2]thiazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B13990305.png)
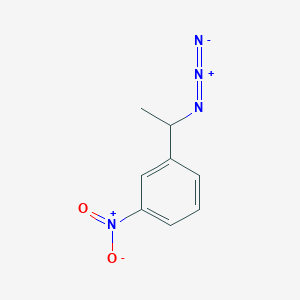
![4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzonitrile](/img/structure/B13990320.png)
![(5e)-5-[(4-Hydroxyphenyl)imino]furan-2(5h)-one](/img/structure/B13990326.png)
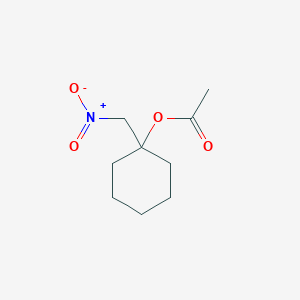
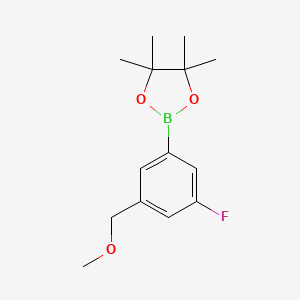
![ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate](/img/structure/B13990340.png)

